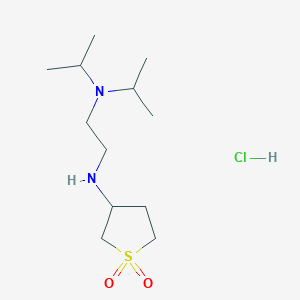
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine est un composé chimique présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe tétrahydrothiényle avec un substituant dioxido et un groupe diisopropyléthane-1,2-diamine. La forme de sel chlorhydrate améliore sa solubilité dans les solutions aqueuses, le rendant adapté à diverses conditions expérimentales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine implique généralement les étapes suivantes :
Formation du groupe tétrahydrothiényle : Le matériau de départ, le tétrahydrothiophène, subit une oxydation pour former le groupe 1,1-dioxidotétrahydrothiényle.
Introduction du groupe diamine : L’intermédiaire oxydé est ensuite mis à réagir avec le diisopropyléthane-1,2-diamine dans des conditions contrôlées pour former le composé souhaité.
Formation du sel chlorhydrate : La dernière étape implique l’ajout d’acide chlorhydrique pour convertir la base libre en sa forme de sel chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l’impact environnemental. Des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de l’atome de soufre dans le groupe tétrahydrothiényle.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou les peracides peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou acyles.
Applications de la recherche scientifique
Le chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine présente plusieurs applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou les interactions protéines-ligands.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine implique son interaction avec des cibles moléculaires spécifiques. Le groupe dioxido et le groupe diamine peuvent former des liaisons hydrogène et des interactions électrostatiques avec des protéines ou des enzymes, inhibant potentiellement leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et des conditions expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-(1,1-dioxidotétrahydrothién-3-yl)-1,1-diméthylhydrazine
- Chlorhydrate de 2-chloro-N-[3-(diméthylamino)propyl]-N-(1,1-dioxidotétrahydrothién-3-yl)acétamide
- Chlorhydrate de N-(1,1-dioxidotétrahydrothién-3-yl)-N-(thién-2-ylméthyl)amine
Unicité
Le chlorhydrate de N’-(1,1-dioxidotétrahydrothién-3-yl)-N,N-diisopropyléthane-1,2-diamine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa solubilité dans les solutions aqueuses et son potentiel pour diverses réactions chimiques en font un composé polyvalent pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H27ClN2O2S |
|---|---|
Poids moléculaire |
298.87 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H26N2O2S.ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;/h10-13H,5-9H2,1-4H3;1H |
Clé InChI |
LOBIZYYTCZCIAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



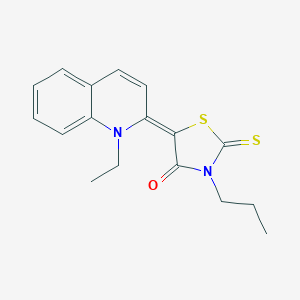
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
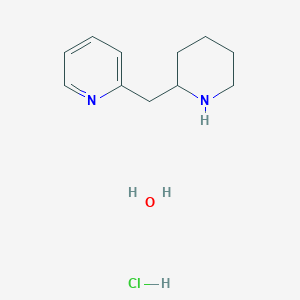
![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
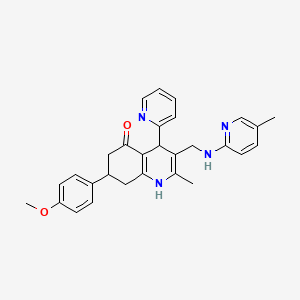
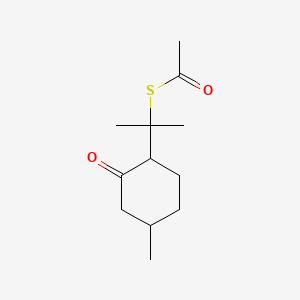
![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
